5-Bromo-2-(pyrrolidin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNNUCLJLQNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidin-2-yl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidin-2-yl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The bromine atom and pyrrolidin-2-yl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Key Observations :
- Pyrrolidine vs. Piperidine/Oxygenated Substituents : The cyclic amine in the target compound offers stronger basicity (pKa ~11 for pyrrolidine) compared to ether-linked substituents (e.g., piperidin-4-yloxy), which may reduce interaction with acidic biological targets .
- Hydrazine Group: 5-Bromo-2-hydrazinopyrimidine’s hydrazine moiety is highly reactive, making it suitable for synthesizing heterocycles like triazoles , whereas the pyrrolidine analog prioritizes stability and solubility.
Comparison :
- The absence of yield data for the target compound limits direct comparison, but analogs like 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine achieve high yields (79–91%) via nucleophilic substitution , suggesting that steric hindrance from pyrrolidine may require optimized conditions.
Structural and Crystallographic Insights
Key Insight :
Biological Activity
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 264.55 g/mol
- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a pyrrolidine moiety at the 2-position.
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine exhibits its biological activity primarily through the following mechanisms:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, which are critical in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Enzyme Interaction : It interacts with specific enzymes, potentially blocking their active sites, which can influence various metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activities, affecting signal transduction pathways crucial for cellular communication.
Anticancer Properties
Research indicates that 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine can inhibit cell proliferation and induce apoptosis in several cancer cell lines. For instance, studies have shown that similar bromo-pyrimidine derivatives significantly reduce cancer cell viability through apoptosis induction mechanisms.
| Study | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction | |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study reported that derivatives with structural similarities exhibited significant inhibition of COX-2 activity:
| Compound | IC (µM) | Comparison to Celecoxib (IC) |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine | 0.04 ± 0.01 | Comparable |
This suggests that it may serve as a potential therapeutic agent for inflammatory diseases.
Case Studies
-
In Vivo Studies on Tumor Models :
- In studies involving xenograft models, treatment with 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent.
-
Kinase Selectivity Profiling :
- Interaction studies demonstrated that modifications to the structure of the compound could enhance selectivity for specific kinase targets, providing insights for optimizing therapeutic efficacy against various cancers.
Q & A
Q. What are the preferred synthetic routes for 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine?
Answer: The synthesis typically involves bromination of a pyrimidine precursor followed by substitution with pyrrolidine derivatives. Sodium monobromoisocyanurate is a common brominating agent for selective bromination at the 5-position of pyrimidine under controlled conditions (yield: ~75-85%) . Subsequent nucleophilic substitution with pyrrolidine derivatives requires inert conditions (e.g., anhydrous DMF, 60-80°C) to introduce the pyrrolidin-2-yl group at the 2-position. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and verify the absence of regioisomers (e.g., distinguishing 5-bromo vs. 4-bromo positions) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z: ~258.119 for C9H12BrN3O) .
- HPLC-PDA : To assess purity (>95% for most research-grade batches) .
Q. How does the pyrrolidine substituent influence the compound’s reactivity?
Answer: The pyrrolidin-2-yl group enhances nucleophilicity at the pyrimidine ring’s 2-position, enabling further functionalization (e.g., cross-coupling reactions). Its stereoelectronic effects also stabilize intermediates in Suzuki-Miyaura couplings with boronic acids . However, steric hindrance from the pyrrolidine ring may reduce reaction rates in SNAr reactions compared to less bulky substituents .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, ICReDD’s workflow combines reaction path searches and experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for bromine retention during functionalization . Computational models can also predict steric clashes in palladium-catalyzed couplings, guiding ligand selection (e.g., XPhos vs. SPhos) .
Q. How should researchers address contradictory data on regioselectivity in substitution reactions?
Answer: Contradictions often arise from competing mechanisms (e.g., SNAr vs. radical pathways). To resolve this:
- Kinetic Studies : Compare reaction rates under varying temperatures and catalysts.
- Isotopic Labeling : Use deuterated solvents to trace proton transfer steps in SNAr pathways .
- In-Situ Monitoring : Raman spectroscopy or LC-MS can detect transient intermediates (e.g., Meisenheimer complexes) .
For example, reports competing substitution at the 4-position in 5-bromo-2-chloro-4-(dimethylamino)pyrimidine due to steric effects, highlighting the need for mechanistic validation .
Q. What strategies mitigate decomposition during long-term storage?
Answer: Decomposition pathways (e.g., hydrolysis, oxidation) are minimized by:
Q. How does the compound interact with biological targets in medicinal chemistry studies?
Answer: The bromine atom acts as a hydrogen-bond acceptor, enhancing binding to kinases (e.g., EGFR), while the pyrrolidine moiety improves solubility and membrane permeability. In vitro assays (e.g., fluorescence polarization) show IC50 values in the low micromolar range for kinase inhibition . Molecular docking simulations further reveal interactions with ATP-binding pockets, guiding structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
